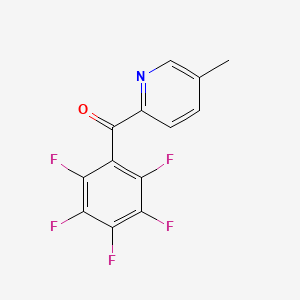
5-Methyl-2-(pentafluorobenzoyl)pyridine
Vue d'ensemble
Description
Applications De Recherche Scientifique
- Pyridine derivatives are often used in the synthesis of pharmaceuticals . They are a key component in many drugs approved by the FDA .
- The results or outcomes obtained also depend on the specific drug. Many pyridine-based drugs have been found to be effective in treating a variety of conditions .
- Pyridine derivatives are also used in the synthesis of agrochemicals .
- They can be used in the production of pesticides, herbicides, and other agricultural chemicals .
- The results or outcomes obtained would also depend on the specific agrochemical. Many pyridine-based agrochemicals have been found to be effective in controlling pests and improving crop yields .
- Pyridine derivatives can be used as intermediates in various chemical synthesis processes .
- The results or outcomes obtained would depend on the specific synthesis process. Pyridine derivatives can help to improve the efficiency and selectivity of certain chemical reactions .
- Pyridine derivatives can be used in chromatography, a method used to separate mixtures .
- The results or outcomes obtained would depend on the specific mixture being separated. Pyridine derivatives can help to improve the resolution and efficiency of the chromatography process .
- Pyridine derivatives can be used in analytical research as reagents or solvents .
- The results or outcomes obtained would depend on the specific analytical technique. Pyridine derivatives can help to improve the accuracy and precision of certain analytical techniques .
Pharmaceuticals
Agrochemicals
Chemical Synthesis
Chromatography
Analytical Research
Material Science
- Pyridine derivatives can act as ligands in transition metal complexes, which are often used as catalysts in various chemical reactions .
- The results or outcomes obtained would depend on the specific reaction. Pyridine derivatives can help to improve the efficiency and selectivity of certain chemical reactions .
- Pyridine derivatives can be used in the synthesis of dyes and pigments .
- The results or outcomes obtained would depend on the specific dye or pigment. Pyridine derivatives can help to improve the color and stability of certain dyes and pigments .
- Pyridine derivatives can be used in the synthesis of polymers .
- The results or outcomes obtained would depend on the specific polymer. Pyridine derivatives can help to improve the properties and performance of certain polymers .
- Pyridine derivatives can be used in the synthesis of materials for electronic devices .
- The results or outcomes obtained would depend on the specific device. Pyridine derivatives can help to improve the performance and efficiency of certain electronic devices .
- Pyridine derivatives can be used in biochemical research as reagents or probes .
- The results or outcomes obtained would depend on the specific biochemical technique. Pyridine derivatives can help to improve the accuracy and precision of certain biochemical techniques .
- Pyridine derivatives can be used in environmental science for the detection and quantification of pollutants .
- The results or outcomes obtained would depend on the specific pollutant being detected. Pyridine derivatives can help to improve the sensitivity and accuracy of certain detection techniques .
Catalysis
Dyes and Pigments
Polymers
Electronics
Biochemistry
Environmental Science
- Pyridine derivatives can act as ligands in transition metal complexes, which are often used as catalysts in various chemical reactions .
- The results or outcomes obtained would depend on the specific reaction. Pyridine derivatives can help to improve the efficiency and selectivity of certain chemical reactions .
- Pyridine derivatives can be used in the synthesis of dyes and pigments .
- The results or outcomes obtained would depend on the specific dye or pigment. Pyridine derivatives can help to improve the color and stability of certain dyes and pigments .
- Pyridine derivatives can be used in the synthesis of polymers .
- The results or outcomes obtained would depend on the specific polymer. Pyridine derivatives can help to improve the properties and performance of certain polymers .
- Pyridine derivatives can be used in the synthesis of materials for electronic devices .
- The results or outcomes obtained would depend on the specific device. Pyridine derivatives can help to improve the performance and efficiency of certain electronic devices .
- Pyridine derivatives can be used in biochemical research as reagents or probes .
- The results or outcomes obtained would depend on the specific biochemical technique. Pyridine derivatives can help to improve the accuracy and precision of certain biochemical techniques .
- Pyridine derivatives can be used in environmental science for the detection and quantification of pollutants .
- The results or outcomes obtained would depend on the specific pollutant being detected. Pyridine derivatives can help to improve the sensitivity and accuracy of certain detection techniques .
Catalysis
Dyes and Pigments
Polymers
Electronics
Biochemistry
Environmental Science
Propriétés
IUPAC Name |
(5-methylpyridin-2-yl)-(2,3,4,5,6-pentafluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6F5NO/c1-5-2-3-6(19-4-5)13(20)7-8(14)10(16)12(18)11(17)9(7)15/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUORADVXMSDHGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C(=O)C2=C(C(=C(C(=C2F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6F5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-(pentafluorobenzoyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



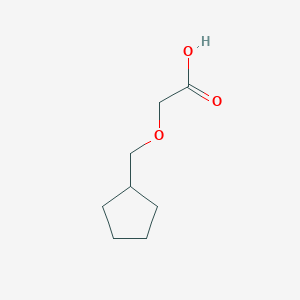
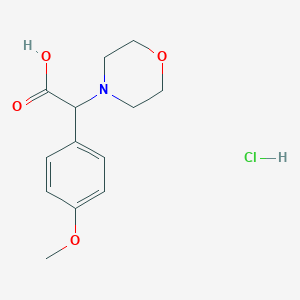
![{[4-(2-Methoxyphenyl)phenyl]methyl}(propan-2-yl)amine](/img/structure/B1455283.png)

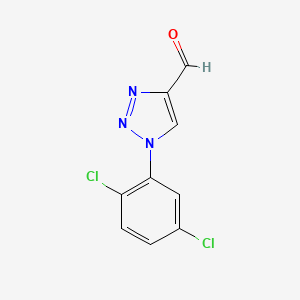
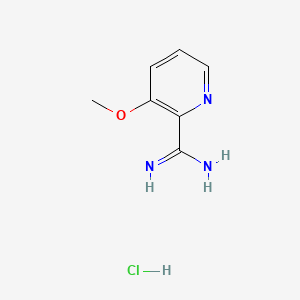
![4,8-Bis((2-ethylhexyl)oxy)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B1455289.png)
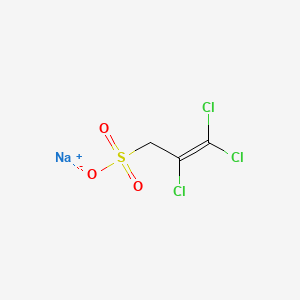
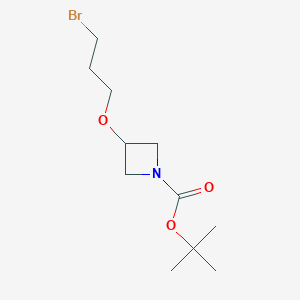
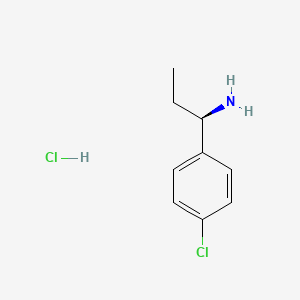
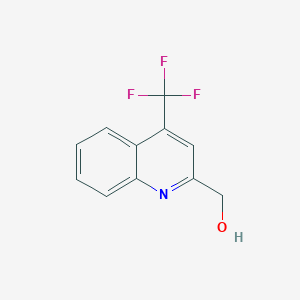
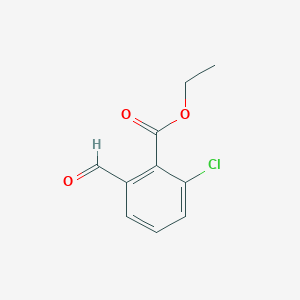
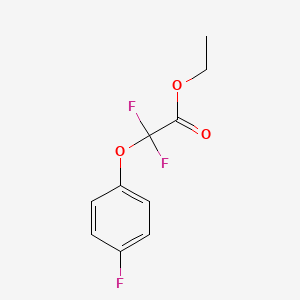
![Pyrido[2,3-b]pyrazine-2-carboxylic acid, 3,4-dihydro-3-oxo-](/img/structure/B1455302.png)